2-(7-Isoquinolinyl)ethanol
Description
Significance of the Isoquinoline (B145761) Core in Contemporary Chemical and Biological Research
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry. acs.orgrsc.orgnih.gov This designation stems from its recurring presence in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.netrsc.org The rigid, planar, and aromatic nature of the isoquinoline ring system allows it to interact with a variety of biological targets, including enzymes and receptors, with high specificity. researchgate.net
Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
Anticancer: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines. researchgate.net
Antimicrobial: The isoquinoline nucleus is a key feature in several compounds with antibacterial and antifungal properties. researchgate.net
Neurological: Certain isoquinoline-containing molecules act on the central nervous system, showing potential as antidepressants, antipsychotics, and neuroprotective agents. researchgate.netnih.gov
Anti-inflammatory: A number of isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.net
The versatility of the isoquinoline core also lies in its synthetic tractability. acs.org Classical synthetic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with modern catalytic approaches, provide robust pathways to a diverse range of substituted isoquinolines. acs.org This allows chemists to systematically modify the core structure to optimize biological activity and explore structure-activity relationships.
Rationale for Dedicated Academic Investigation of 2-(7-Isoquinolinyl)ethanol
While dedicated research publications focusing solely on this compound are not abundant in the public domain, a clear rationale for its academic investigation can be inferred from the established importance of the isoquinoline scaffold and the nature of its substituent.
The primary motivation for studying this compound likely lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The hydroxyl group of the ethanol (B145695) substituent serves as a convenient handle for a variety of chemical transformations, including:
Esterification and Etherification: To introduce new functional groups and modulate properties like lipophilicity and metabolic stability.
Oxidation: To access the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations.
Replacement Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a wide range of other functionalities.
Research Trajectories and Objectives Pertaining to this compound
The academic investigation of this compound would likely follow several key trajectories with distinct objectives:
Synthesis of Novel Isoquinoline Derivatives: A primary objective would be to utilize this compound as a starting material for the creation of libraries of new isoquinoline-containing compounds. This would involve a systematic exploration of reactions at the hydroxyl group and potentially further modifications of the isoquinoline ring.
Exploration of Biological Activity: Once synthesized, these novel derivatives would be screened for a wide range of biological activities. Given the known properties of the isoquinoline core, initial investigations might focus on anticancer, antimicrobial, or neuropharmacological assays. The goal would be to identify lead compounds with promising therapeutic potential.
Development of Molecular Probes: The ability to functionalize the ethanol substituent could be exploited to develop molecular probes. For example, attaching a fluorescent tag or a reactive group could allow for the study of the interactions of the isoquinoline moiety with biological systems.
Materials Science Applications: While less common for this class of compounds, the aromatic and polar nature of this compound could be explored for applications in materials science, such as in the development of novel organic conductors or materials with specific optical properties. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-isoquinolin-7-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5,7-8,13H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUXJIFTBESER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652618 | |
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-33-8 | |
| Record name | 7-Isoquinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Transformations of 2 7 Isoquinolinyl Ethanol
Retrosynthetic Analysis and Key Disconnections for the 2-(7-Isoquinolinyl)ethanol Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.com For this compound, the primary disconnections involve the carbon-carbon (C-C) bond of the ethanol (B145695) side chain and the bonds forming the isoquinoline (B145761) ring.
The most logical disconnection is the C-C bond between the isoquinoline ring at the C-7 position and the ethanol side chain. This leads to a 7-substituted isoquinoline synthon and a two-carbon synthon equivalent to an ethanol group. This approach simplifies the synthesis by separating the construction of the heterocyclic core from the attachment of the side chain.
Further disconnection of the isoquinoline ring itself can be approached in several ways, primarily by cleaving the bonds formed during the cyclization step. Common strategies involve breaking the C-N and C-C bonds that form the pyridine (B92270) part of the fused ring system. This leads back to substituted benzene (B151609) derivatives that can serve as precursors for the isoquinoline synthesis. deanfrancispress.comkccollege.ac.in
Approaches to the Isoquinoline Ring System
The formation of the isoquinoline core is a critical step in the synthesis of this compound. amerigoscientific.com Various classical and modern cyclization reactions have been developed for this purpose.
Classical and Modern Cyclization Reactions for Isoquinoline Formation
Several named reactions are fundamental to isoquinoline synthesis. The Bischler-Napieralski synthesis involves the cyclodehydration of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.comarsdcollege.ac.in The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. pharmaguideline.comarsdcollege.ac.in The Pomeranz-Fritsch reaction (and its modification by Bobbitt) utilizes the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde (B42025) to yield an isoquinoline. mdpi.com
Modern methods often employ metal-catalyzed reactions, offering milder conditions and broader functional group tolerance. organic-chemistry.org Palladium-catalyzed cyclizations, for instance, can be used to construct the isoquinoline ring from appropriately substituted precursors. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of oximes with alkynes provides another efficient route to polysubstituted isoquinolines. rsc.org Copper-catalyzed tandem reactions have also been developed for the synthesis of densely functionalized isoquinolines. organic-chemistry.org
Table 1: Key Cyclization Reactions for Isoquinoline Synthesis
| Reaction Name | Description | Key Intermediates |
| Bischler-Napieralski | Cyclodehydration of a β-phenylethylamide | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | Condensation and cyclization of a β-arylethylamine and an aldehyde/ketone | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal | Isoquinoline |
| Metal-Catalyzed Cyclizations | Various methods using catalysts like Pd, Rh, Cu | Varies depending on the specific reaction |
Diastereoselective and Enantioselective Synthesis of Substituted Isoquinolines
The synthesis of chiral isoquinolines is of great interest due to their prevalence in biologically active natural products. rsc.orgrsc.org Diastereoselective and enantioselective methods aim to control the stereochemistry at chiral centers within the isoquinoline scaffold.
Diastereoselective synthesis often involves the use of chiral auxiliaries or substrates to direct the stereochemical outcome of a reaction. For example, the Pictet-Spengler reaction can be rendered diastereoselective by using a chiral β-arylethylamine. rsc.org Similarly, intramolecular cyclizations of precursors containing a stereocenter can proceed with high diastereoselectivity. acs.org
Enantioselective synthesis employs chiral catalysts or reagents to generate a specific enantiomer of the product. cdnsciencepub.com Chiral phosphoric acids have been used as catalysts in aza-Friedel–Crafts reactions to produce enantiomerically enriched isoquinoline derivatives. rsc.org Asymmetric Mannich reactions catalyzed by zinc-ProPhenol complexes also provide access to chiral isoquinoline alkaloids. researchgate.net The use of iminium ion intermediates generated from chiral precursors is another strategy for achieving enantioselectivity. clockss.org
Construction of the Ethanol Side Chain and Regioselective Attachment
The final key stage in the synthesis of this compound is the construction and attachment of the ethanol side chain at the C-7 position of the isoquinoline ring.
Synthetic Routes to Functionalized Ethanol Precursors
The ethanol side chain can be introduced using a variety of two-carbon building blocks. A straightforward approach involves using a protected form of 2-bromoethanol (B42945) or a similar electrophilic two-carbon synthon. Alternatively, a precursor containing a vinyl group can be used, which can then be converted to the ethanol moiety through hydration or hydroboration-oxidation. The synthesis of these precursors is often achieved through standard functional group transformations from readily available starting materials like ethylene (B1197577) oxide or acetaldehyde (B116499).
Cross-Coupling and Coupling Reactions for C-C and C-N Bond Formation at the Isoquinoline-7-Position
Attaching the ethanol side chain specifically at the C-7 position requires regioselective functionalization of the isoquinoline ring. This is often challenging due to the inherent reactivity patterns of the isoquinoline system. Direct C-H functionalization methods are emerging as powerful tools for this purpose. thieme-connect.denih.gov
Cross-coupling reactions are widely used for forming the C-C bond between the isoquinoline core and the side chain. soci.org A common strategy involves preparing a 7-halo-isoquinoline (e.g., 7-bromo- or 7-iodo-isoquinoline) which can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, with an appropriate organometallic reagent derived from the ethanol precursor. nih.govrsc.org For example, a Grignard reagent or an organoborane derived from a protected 2-bromoethanol could be used.
Alternatively, the isoquinoline itself can be converted into an organometallic species, such as an organolithium or organozinc reagent, and then reacted with an electrophilic two-carbon synthon. However, achieving regioselectivity in the initial metallation step can be difficult. The use of directing groups can aid in achieving the desired regioselectivity for C-H functionalization at the C-7 position. acs.org
Directed Functional Group Interconversions of the Ethanol Moiety
The ethanol substituent of this compound serves as a key handle for a variety of chemical modifications. Its primary hydroxyl group can be readily converted into other important functional groups, including aldehydes, carboxylic acids, halides, esters, and amines, through well-established synthetic protocols.
Controlled Oxidation Reactions of the Hydroxyl Group
The primary alcohol of this compound can undergo controlled oxidation to yield either the corresponding aldehyde, (7-isoquinolinyl)acetaldehyde, or the carboxylic acid, (7-isoquinolinyl)acetic acid. The choice of oxidant and reaction conditions dictates the final product. wikipedia.org
Oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this transformation. harvard.edu To ensure the reaction stops at the aldehyde stage, it is often necessary to remove the aldehyde from the reaction mixture as it forms, for instance, by distillation. savemyexams.com
For the synthesis of (7-isoquinolinyl)acetic acid, stronger oxidizing agents are employed. Common reagents for oxidizing primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (chromium trioxide in sulfuric acid), or heating with excess acidified potassium dichromate(VI) under reflux conditions. savemyexams.comsavemyexams.com The reaction with KMnO₄ is typically conducted in an alkaline aqueous solution. wikipedia.org The color change of the oxidizing agent, such as the orange-to-green change for dichromate(VI) or the purple-to-colorless change for permanganate(VII), indicates the progress of the reaction. savemyexams.com
Table 1: Potential Oxidation Reactions of this compound This table presents plausible oxidation reactions based on established chemical principles for primary alcohols.
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| (7-Isoquinolinyl)acetaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
| (7-Isoquinolinyl)acetaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -60 °C to Room Temperature harvard.edu |
| (7-Isoquinolinyl)acetic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat wikipedia.org |
| (7-Isoquinolinyl)acetic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to Room Temperature |
| (7-Isoquinolinyl)acetic acid | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Heat under reflux physicsandmathstutor.com |
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. libretexts.org A common strategy involves protonating the alcohol with a strong acid, which converts the leaving group to a neutral water molecule (H₂O). libretexts.org
This principle is applied in the conversion of this compound to the corresponding 7-(2-haloethyl)isoquinolines. Reaction with concentrated hydrohalic acids (HBr, HCl, HI) can yield the desired alkyl halides. libretexts.org The reactivity of the hydrogen halides is in the order HI > HBr > HCl. libretexts.org The reaction with primary alcohols typically proceeds via an Sₙ2 mechanism, where the halide ion displaces a water molecule from the protonated alcohol. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide, respectively, under milder conditions.
Another important strategy involves converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Table 2: Potential Nucleophilic Substitution Pathways for this compound This table outlines potential nucleophilic substitution reactions based on general alcohol chemistry.
| Reagent(s) | Intermediate/Activated Species | Product | Reaction Type |
|---|---|---|---|
| Concentrated HBr | Protonated alcohol | 7-(2-Bromoethyl)isoquinoline | Sₙ2 Substitution libretexts.org |
| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | 7-(2-Chloroethyl)isoquinoline | Sₙi |
| Tosyl Chloride (TsCl), Pyridine | Tosylate ester | 7-(2-Tosyloxyethyl)isoquinoline | O-H bond cleavage libretexts.org |
| Mesyl Chloride (MsCl), Et₃N | Mesylate ester | 7-(2-Mesyloxyethyl)isoquinoline | O-H bond cleavage |
Esterification Reactions of the Ethanol Group
Esterification is a fundamental transformation of alcohols. The Fischer esterification reaction involves the direct reaction of an alcohol with a carboxylic acid, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comlibretexts.org The reaction is a reversible condensation process where a molecule of water is eliminated. monash.edu To drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed from the reaction mixture as it forms. operachem.com
This compound can react with a variety of carboxylic acids (R-COOH) to produce a library of esters with the general structure R-COO-CH₂CH₂-(7-isoquinoline). These esters are often fragrant compounds and can be valuable as intermediates in further synthetic endeavors.
The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol's hydroxyl group. libretexts.org Subsequent proton transfer and elimination of water yield the final ester product.
Table 3: Representative Fischer Esterification of this compound This table shows examples of potential ester products from the reaction of this compound with various carboxylic acids.
| Carboxylic Acid (R-COOH) | Ester Product Name |
|---|---|
| Acetic Acid (CH₃COOH) | 2-(7-Isoquinolinyl)ethyl acetate |
| Benzoic Acid (C₆H₅COOH) | 2-(7-Isoquinolinyl)ethyl benzoate |
| Propanoic Acid (CH₃CH₂COOH) | 2-(7-Isoquinolinyl)ethyl propanoate |
Amination Reactions of the Ethanol Moiety
The conversion of the ethanol group to an aminoethyl group introduces a basic nitrogen center, significantly altering the molecule's chemical properties. This transformation can be achieved through several synthetic routes.
A common indirect method involves a two-step sequence. First, the hydroxyl group is converted into a good leaving group, as described in section 2.4.2, to form a halide or sulfonate ester. This intermediate then undergoes a nucleophilic substitution reaction with ammonia (B1221849), a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine, respectively. savemyexams.comsavemyexams.com Using excess ammonia helps to minimize the formation of secondary and tertiary amine byproducts. savemyexams.com
More modern and atom-economical approaches involve the direct amination of alcohols. These methods often rely on transition metal catalysis, utilizing the "borrowing hydrogen" or "hydrogen autotransfer" methodology. google.comgoogle.com In these processes, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates the alcohol to an in-situ generated aldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen to give the primary amine. google.com
Catalytic Innovations in the Synthesis and Derivatization of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis and derivatization of this compound and related structures have benefited significantly from such innovations, particularly those involving transition metals.
Transition Metal-Catalyzed Processes
Transition metal catalysts, featuring metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), iridium (Ir), cobalt (Co), and iron (Fe), are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com
A prominent strategy in alcohol derivatization is the "borrowing hydrogen" or auto-transfer hydrogenation (ATH) cascade. researchgate.net This methodology enhances the reactivity of the alcohol by using a transition metal catalyst to transiently remove hydrogen, forming an intermediate aldehyde or ketone. researchgate.net This highly reactive carbonyl compound can then engage in various bond-forming reactions with a suitable nucleophile. Finally, the catalyst returns the hydrogen to an unsaturated intermediate, leading to the final product. mdpi.com For instance, this compound could serve as an alkylating agent for C-H activation reactions. In a hypothetical reaction, a ruthenium catalyst could oxidize the ethanol moiety to (7-isoquinolinyl)acetaldehyde, which could then undergo a base-promoted condensation with a methyl-substituted heteroarene. Subsequent hydrogenation of the resulting vinyl intermediate by the metal-hydride species would yield a chain-elongated product. mdpi.com
Palladium-catalyzed cross-coupling reactions are also central to the derivatization of isoquinoline systems. While this compound itself is not directly used in these couplings, its halogenated precursors, such as 7-bromo- or 7-chloroisoquinoline, are key substrates. Subsequent elaboration of the side chain would lead to the target molecule.
Furthermore, transition metals are instrumental in the construction of the isoquinoline ring system itself. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with nitriles have been employed to asymmetrically synthesize axially chiral biaryl isoquinolines, demonstrating the power of transition metals in creating complex, stereodefined isoquinoline-based structures. acs.org
Organocatalytic Strategies
The application of organocatalysis to the synthesis of the isoquinoline framework and its derivatives represents a significant advancement in sustainable chemistry. While specific organocatalytic routes directly yielding this compound are not extensively documented, established organocatalytic methodologies can be strategically applied to construct this molecule. These strategies often focus on creating key carbon-carbon or carbon-heteroatom bonds enantioselectively, leveraging small organic molecules as catalysts instead of traditional metal-based systems.
A plausible organocatalytic approach would involve the synthesis of functionalized precursors that can be converted to the target molecule. For instance, organocatalytic domino reactions, which enable the formation of complex molecules from simple starting materials in a single step, are a powerful tool. jst.go.jp A strategy could be envisioned that utilizes a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, to facilitate a cascade reaction building the substituted isoquinoline core.
One potential pathway is the asymmetric Michael addition of a nucleophile to an appropriately substituted electrophile, a reaction class where organocatalysis has proven highly effective. For example, a chiral squaramide catalyst could be used to direct the addition of a masked acetaldehyde equivalent to a nitro-substituted aromatic precursor, setting the stage for subsequent cyclization and functional group manipulation to form the ethanol side chain. beilstein-journals.org The enantioselectivity in these reactions is typically high, offering a route to chiral derivatives of this compound.
Furthermore, the Knoevenagel condensation, an organocatalyzed reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, could be employed. um.edu.my A substituted benzaldehyde could be reacted with a two-carbon building block under organocatalytic conditions to generate a styryl-type intermediate. Subsequent cyclization to form the isoquinoline ring and reduction of a suitable functional group would lead to the final this compound structure. The efficiency of such a process would depend on the strategic choice of catalyst and reaction conditions to favor the desired regiochemistry.
The table below outlines potential organocatalysts and the key reactions they facilitate, which could be adapted for the synthesis of this compound precursors.
| Organocatalyst Type | Key Reaction Type | Potential Application in Synthesis of this compound Precursors |
| Chiral Phosphoric Acids | Atroposelective Pictet-Spengler | Catalyzing the cyclization of a suitably designed N-aryl ethylamine (B1201723) derivative to form a chiral tetrahydroisoquinoline scaffold, which can be aromatized and functionalized. researchgate.net |
| Cinchona Alkaloid Derivatives | Michael Addition | Asymmetric addition of a carbon nucleophile to a substituted nitroalkene to build the side chain with controlled stereochemistry before the formation of the isoquinoline ring. beilstein-journals.org |
| Proline and its Derivatives | Aldol or Mannich Reactions | Formation of a key C-C or C-N bond in a precursor molecule, facilitating the construction of the substituted heterocyclic system. |
| N-Heterocyclic Carbenes (NHCs) | Benzoin or Stetter Reactions | Umpolung (polarity inversion) of an aldehyde functionality to enable novel bond formations for constructing the isoquinoline core or attaching the side chain. |
| Chiral Amines/Thioureas | aza-Morita–Baylis–Hillman (aza-MBH) | An atom-economical reaction to form functionalized β-amino acid derivatives from imines and α,β-unsaturated carbonyls, which could serve as advanced intermediates for the target molecule. jst.go.jp |
These organocatalytic strategies offer green and efficient alternatives to classical methods, often providing high levels of stereocontrol without the need for toxic or expensive metals. jst.go.jpthieme.de
Advanced Spectroscopic Characterization and Structural Elucidation of 2 7 Isoquinolinyl Ethanol
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching, bending, and rocking of chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. openmedicinalchemistryjournal.com
For 2-(7-Isoquinolinyl)ethanol, the FTIR spectrum would be characterized by several key absorption bands corresponding to its distinct structural components: the isoquinoline (B145761) ring and the ethanol (B145695) substituent. Based on data from related compounds, the expected vibrational frequencies can be predicted. uni-heidelberg.debeilstein-journals.org
O-H Stretch: A prominent, broad absorption band would be expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the ethanol moiety. The broadness of this peak is a result of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would correspond to the stretching vibrations of the C-H bonds on the isoquinoline ring.
Aliphatic C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range would be attributable to the C-H stretching vibrations of the ethyl group (-CH₂CH₂-).
C=C and C=N Ring Stretching: The aromatic isoquinoline core would produce a series of characteristic sharp peaks in the 1650-1450 cm⁻¹ region, arising from the stretching vibrations of the C=C and C=N bonds within the fused rings. beilstein-journals.org
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol would be anticipated in the 1075-1000 cm⁻¹ range.
C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) portion of the isoquinoline ring would give rise to specific C-H "out-of-plane" bending vibrations in the fingerprint region (below 900 cm⁻¹), which can help confirm the 7-substituted pattern.
An illustrative data table for the expected FTIR peaks is provided below.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H Stretch | Alcohol (-OH) |
| 3100-3000 (sharp) | C-H Stretch | Aromatic (Isoquinoline) |
| 3000-2850 (medium) | C-H Stretch | Aliphatic (-CH₂CH₂-) |
| 1620-1450 (multiple, sharp) | C=C, C=N Stretch | Aromatic Ring (Isoquinoline) |
| ~1050 (strong) | C-O Stretch | Primary Alcohol |
| < 900 | C-H Bending | Aromatic (Substitution Pattern) |
Table 1: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy data for this compound. Note: These are expected values based on characteristic functional group frequencies; specific experimental data is not available in the reviewed literature.
Electronic Absorption Spectroscopy for Chromophore Characterization
This technique investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic systems like isoquinoline, these are typically π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.
The UV-Vis spectrum of this compound would be dominated by the absorptions of the isoquinoline chromophore. Studies on isoquinoline and its derivatives show characteristic absorption bands in the UV region. The spectrum is typically recorded in a non-absorbing solvent like ethanol or methanol. The presence of the ethanol substituent is not expected to significantly shift the primary absorption bands compared to the parent isoquinoline, as it is not directly conjugated to the ring system.
Based on the spectra of isoquinoline and related derivatives, one would expect to observe multiple absorption bands. A study utilizing this compound as an internal standard in a chromatography experiment reported using a detection wavelength of 340 nm, indicating the compound has significant absorbance in this region.
| Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Solvent |
| ~220 | Data Not Available | π → π | Ethanol |
| ~270 | Data Not Available | π → π | Ethanol |
| ~320 | Data Not Available | π → π | Ethanol |
| 340 | Used for detection | π → π | Not Specified |
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy data for this compound. Note: The λ_max values are estimates based on the parent isoquinoline system. Specific experimental data for absorption maxima and molar absorptivity are not available in the reviewed literature, except for the noted detection wavelength.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform this analysis on this compound, a suitable single crystal would need to be grown. The analysis would yield a definitive crystal structure, confirming the connectivity of the atoms and revealing its conformation in the solid state. Key information obtained would include the planarity of the isoquinoline ring and the torsion angles of the ethanol side chain. Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules interact with each other through forces like hydrogen bonding (from the -OH group) and π-π stacking (between isoquinoline rings).
Although no specific crystal structure for this compound has been published, a hypothetical data table illustrates the type of information that would be obtained.
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₁H₁₁NO |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, Å) | To be determined |
| Unit Cell Angles (α, β, γ, °) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
Table 3: Illustrative Single Crystal X-ray Diffraction data table for this compound. Note: Specific crystallographic data is not available as the structure has not been reported in the reviewed literature.
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique used to determine the structure of molecules from nanocrystals, which are often thousands of times smaller than those required for conventional X-ray diffraction. This makes it particularly valuable for compounds that are difficult to crystallize into larger single crystals. The method involves collecting electron diffraction data from a slurry of nanocrystals as they are rotated in a cryo-electron microscope.
If large single crystals of this compound prove difficult to obtain, MicroED would be a powerful alternative for solid-state structure determination. The technique would provide the same fundamental structural information as SC-XRD, including bond lengths, angles, and crystal packing, and can even be used to determine the absolute configuration of chiral molecules. As with SC-XRD, no published MicroED data exists for this specific compound. The results obtained would be presented in a crystallographic information file, similar to that from an SC-XRD experiment.
Computational and Theoretical Investigations of 2 7 Isoquinolinyl Ethanol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are a powerful tool for understanding the fundamental properties of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict molecular structures and their corresponding energies. For 2-(7-Isoquinolinyl)ethanol, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structural characteristics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. This analysis maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP map would identify the locations most susceptible to electrostatic interactions, such as hydrogen bonding, and would further predict sites of chemical reactivity.
In Silico Approaches for Predicting Chemical and Biological Properties
In silico methods utilize computer simulations to predict the properties of molecules, offering a rapid and cost-effective alternative to experimental studies.
Computational Simulation of Spectroscopic Data (e.g., ¹³C NMR Chemical Shifts)
Computational methods can be employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹³C NMR chemical shifts for this compound. These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
Prediction of Reactivity Descriptors and Reaction Pathways
Beyond HOMO-LUMO analysis, various other reactivity descriptors can be calculated to provide a more quantitative measure of chemical reactivity. These include parameters such as electronegativity, hardness, and softness. Furthermore, computational methods can be used to model potential reaction pathways, identifying transition states and calculating activation energies. Such studies on this compound would provide valuable insights into its chemical behavior and potential for use in synthetic applications.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves modeling the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein. nih.govnih.gov Such studies are crucial for understanding the potential mechanism of action and for rationalizing the structure-activity relationships of synthesized compounds. research-nexus.netresearchgate.net For isoquinoline (B145761) derivatives, molecular docking has been successfully applied to a variety of biological targets, including enzymes like cyclooxygenase-2 (COX-2) and leucine (B10760876) aminopeptidase (B13392206) (LAP), which are implicated in inflammation and cancer, respectively. nih.govresearch-nexus.net
Ligand-protein interaction profiling provides a detailed map of the non-covalent interactions that stabilize the binding of a ligand within a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net By analyzing these interactions for this compound with a hypothetical protein target, such as a protein kinase, researchers can identify key amino acid residues that are crucial for binding.
For instance, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The ethanol (B145695) substituent offers both a hydroxyl group, which can act as a hydrogen bond donor or acceptor, and a flexible chain that allows the molecule to adopt various conformations to fit the binding site.
A hypothetical interaction profile for this compound docked into the active site of a protein kinase is presented below. This table is for illustrative purposes to demonstrate the type of data generated from such a study.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Isoquinoline Nitrogen | Lysine-72 (Backbone NH) | 2.9 |
| Hydrogen Bond | Ethanol Hydroxyl (-OH) | Glutamate-91 (Side Chain C=O) | 2.8 |
| Hydrophobic (π-π stacking) | Isoquinoline Ring System | Phenylalanine-165 | 3.5 |
| Hydrophobic | Ethyl Linker | Valine-57, Leucine-148 | - |
| van der Waals | Entire Ligand | Multiple residues | - |
Beyond identifying interaction types, molecular docking simulations provide a "docking score," which is a numerical value that estimates the binding affinity between the ligand and the protein. nih.govnih.gov Lower docking scores typically indicate a more favorable binding interaction. nih.gov These scoring functions are computationally derived and aim to approximate the free energy of binding. nih.govnih.gov
For this compound, a conformational analysis would explore the rotational freedom around the single bonds of the ethanol substituent to identify the most stable conformations in the protein's binding pocket. The results of such a hypothetical analysis are summarized in the table below.
| Parameter | Predicted Value | Method |
|---|---|---|
| Docking Score | -8.5 kcal/mol | AutoDock Vina |
| Estimated Binding Affinity (Ki) | 1.5 µM | Calculated from Docking Score |
| Bioactive Conformation Torsion Angle (C6-C7-C-C) | -65° | Molecular Dynamics Simulation |
| Conformational Strain Energy | 2.1 kcal/mol | Quantum Mechanics Calculation |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Isoquinoline Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netnanobioletters.com These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis, thus saving time and resources. nih.gov
For the isoquinoline scaffold, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. japsonline.comjapsonline.comnih.gov These studies typically involve calculating a wide range of molecular descriptors for a set of isoquinoline derivatives with known activities. researchgate.netucsb.edu These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices. hufocw.org
3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO and LUMO energies. ucsb.eduhufocw.org
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a predictive model. nih.gov For instance, a QSAR study on isoquinoline derivatives as inhibitors of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) revealed that specific 3D-MoRSE descriptors, which encode information about the 3D structure of the molecule, were crucial for predicting bioactivity. japsonline.comjapsonline.com
The following table summarizes findings from representative QSAR/QSPR studies on isoquinoline derivatives, highlighting the diversity of applications for this scaffold.
| Biological Activity/Property | Key Descriptor Types | Modeling Method | Key Findings | Reference |
|---|---|---|---|---|
| AKR1C3 Inhibition | 3D-MoRSE, GETAWAY | Multiple Linear Regression | The 3D arrangement of atoms and specific electronic properties are critical for inhibitory activity. | japsonline.comjapsonline.com |
| Anticancer Activity (Breast Cancer) | CoMSIA (Steric, Electrostatic, Hydrophobic fields) | 3D-QSAR | Electrostatic and hydrophobic fields around the isoquinoline core significantly influence cytotoxicity. | nih.gov |
| Leucine Aminopeptidase Inhibition | Field-based (Steric, Electrostatic) | 3D-QSAR | The model highlighted the importance of specific substitutions on the isoquinoline ring for enhanced inhibitory potential. | researchgate.net |
| P-glycoprotein Inhibition | 2D and 3D descriptors | Machine Learning (Gradient Boosting) | A combination of topological and shape descriptors can effectively predict the P-glycoprotein inhibitory activity. | nih.gov |
Biological Activities and Mechanistic Insights of 2 7 Isoquinolinyl Ethanol and Its Derivatives Preclinical Studies
In Vitro Anticancer and Cytotoxic Activity
Derivatives of the isoquinoline (B145761) and closely related quinoline (B57606) core have demonstrated notable anticancer properties in laboratory settings. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of programmed cell death and the halting of the cell division cycle.
Assessment of Antiproliferative Effects in Specific Cancer Cell Lines (e.g., HepG2, SKBR3)
The antiproliferative potential of isoquinoline and quinoline derivatives has been quantified against a panel of human cancer cell lines. For instance, a series of 3-arylisoquinolinones, which are structurally related to isoquinoline, were evaluated for their ability to inhibit cancer cell proliferation. acs.org Compounds featuring a methoxy (B1213986) (-OCH3) or fluorine (-F) substituent on the meta position of the aryl ring demonstrated significant growth inhibition, with IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range (0.4–0.8 μM). acs.org In contrast, their para-substituted counterparts had IC50 values exceeding 50 μM, highlighting a clear structure-activity relationship. acs.org These meta-substituted compounds were also found to be more sensitive to cancer cells than to normal liver cells (THLE-3), suggesting a degree of selective toxicity towards tumor cells. acs.org
Similarly, studies on other derivatives have shown potent cytotoxic effects. A pyrazolo quinoline derivative (compound 15) exhibited a strong antiproliferative effect against human breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. nih.gov In another study, betulin (B1666924) derivatives were tested against breast cancer cell lines, with 30-diethoxyphosphoryl-28-propynoylbetulin (compound 4) being the most potent growth inhibitor in both SK-BR-3 and MCF-7 cells. mdpi.com Furthermore, the flavonoid genistein (B1671435) was shown to reduce the viability of HepG2 liver cancer cells in a dose-dependent manner, with an IC50 value of 25 µM. archivesofmedicalscience.com
Below is a summary of the antiproliferative activities of various derivatives against selected cancer cell lines.
| Compound Type | Specific Compound | Cell Line | Reported IC50 Value (µM) | Source |
|---|---|---|---|---|
| 3-Arylisoquinolinone | meta-OCH3/F substituted | Various Cancer Lines | 0.4 - 0.8 | acs.org |
| Tetrahydroquinoline Derivative | Compound 15 | HepG2 (Liver) | 15.16 | nih.gov |
| Tetrahydroquinoline Derivative | Compound 15 | MCF-7 (Breast) | 18.74 | nih.gov |
| 2-Thioxoimidazolidin-4-one Derivative | Compound 4 | HepG2 (Liver) | 0.017 | mdpi.com |
| Betulin Derivative | Compound 4 | SK-BR-3 (Breast) | ~10 | mdpi.com |
| Flavonoid | Genistein | HepG2 (Liver) | 25 | archivesofmedicalscience.com |
Elucidation of Cellular Mechanisms Inducing Cell Death (e.g., Apoptosis Induction, Cell Cycle Arrest)
The cytotoxic effects of these compounds are often traced back to their ability to interfere with fundamental cellular processes, leading to cell death. A primary mechanism observed is the induction of apoptosis, or programmed cell death. For example, a potent 3-arylisoquinolinone derivative was found to induce apoptosis and suppress tubulin polymerization, a key process in cell division. acs.org Similarly, a bisbenzylisoquinoline derivative (compound 1) was shown to induce apoptosis in A549 lung cancer cells. tsijournals.com Further investigation into a tetrahydroquinoline derivative revealed that its pro-apoptotic effect was mediated by increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2. nih.gov
Another key mechanism is the disruption of the cell cycle. Many isoquinoline-related compounds cause cancer cells to arrest at specific phases of the cell cycle, preventing their replication. The 3-arylisoquinolinone derivative mentioned earlier caused cell cycle arrest at the G2/M phase. acs.org This G2/M arrest was also observed in HepG2 cells treated with a 2-thioxoimidazolidin-4-one derivative, which induced apoptosis by 19.35-fold compared to the control. mdpi.com Studies on genistein in HepG2 cells also revealed a dose-dependent arrest at the G2/M phase, with the percentage of cells in this phase increasing from 4.2% in control cells to 56.4% at higher concentrations. archivesofmedicalscience.com This was associated with an upregulation of Bax and cleaved caspases 3 and 9, and a downregulation of Bcl-2, indicating apoptosis through the mitochondrial pathway. archivesofmedicalscience.com
In Vitro and In Vivo Anti-inflammatory Potential in Preclinical Models
Beyond their anticancer effects, isoquinoline derivatives and related heterocyclic compounds have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and its modulation is a key therapeutic strategy.
Modulation of Inflammatory Mediators (e.g., Interleukins, Prostaglandins)
Preclinical studies have shown that these compounds can modulate the production of key inflammatory mediators. Prostaglandins, which are central to the inflammatory response, are synthesized by cyclooxygenase (COX) enzymes. Prostaglandin E2 (PGE2) signaling, in particular, can exacerbate inflammation by increasing the expression of mediators like IL-23. google.comgoogle.com Some novel thiazole (B1198619) derivatives have been identified as potent inhibitors of the COX-2 enzyme, which is typically upregulated during an inflammatory response. frontiersin.org In an in vivo model of carrageenan-induced paw edema in mice, one such compound demonstrated significant anti-inflammatory activity, reducing swelling by up to 64.59%. frontiersin.org
Other studies have focused on a broader range of inflammatory signaling molecules. A novel styryl quinolinium derivative was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com In studies using RAW264.7 macrophage cells, lappaconitine (B608462) derivatives were shown to inhibit the production of nitric oxide (NO) and PGE2, which are key inflammatory mediators. semanticscholar.org This effect was linked to the decreased expression of the enzymes responsible for their production, iNOS and COX-2. semanticscholar.org
| Compound Type | Model | Key Findings | Source |
|---|---|---|---|
| Thiazole Derivative | In Vitro Enzyme Assay | Potent inhibition of COX-2 (IC50 range: 0.76–9.01 μM) | frontiersin.org |
| Thiazole Derivative | In Vivo (Carrageenan-induced paw edema) | Up to 64.59% inhibition of inflammation | frontiersin.org |
| Lappaconitine Derivative | In Vitro (RAW264.7 cells) | Inhibited production of NO, TNF-α, and PGE2 | semanticscholar.org |
| Styryl Quinolinium Derivative | Ex Vivo Immunohistochemical Studies | Inhibits pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | mdpi.com |
Antimicrobial Efficacy (In Vitro Investigations)
The structural backbone of isoquinoline is also found in compounds with significant antimicrobial properties. The rise of antibiotic-resistant pathogens has spurred the search for new chemical entities capable of combating bacterial infections.
Antibacterial Activity Against Specific Pathogens
In vitro investigations have confirmed the antibacterial potential of various isoquinoline and quinoline derivatives against a range of pathogenic bacteria. The efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
An investigation into isoquinoline alkaloids revealed that chelerythrine (B190780) was highly effective against Pseudomonas aeruginosa with an MIC of 1.9 µg/mL, while sanguinarine (B192314) showed potent activity against Staphylococcus aureus, also with an MIC of 1.9 µg/mL. mdpi.com A series of novel quinoline-2-one derivatives also displayed significant antibacterial action against multidrug-resistant Gram-positive bacteria. nih.gov One compound in particular (compound 6c) was highly effective against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with an MIC of 0.75 μg/mL. nih.gov Furthermore, derivatives of 7-methoxyquinoline (B23528) demonstrated broad-spectrum activity; one sulfamethazine (B1682506) derivative showed a 21 mm zone of inhibition against Escherichia coli. nih.gov
| Compound Type | Specific Compound | Pathogen | Activity (MIC) | Source |
|---|---|---|---|---|
| Isoquinoline Alkaloid | Chelerythrine | Pseudomonas aeruginosa | 1.9 µg/mL | mdpi.com |
| Isoquinoline Alkaloid | Sanguinarine | Staphylococcus aureus | 1.9 µg/mL | mdpi.com |
| Quinoline-2-one Derivative | Compound 6c | MRSA | 0.75 µg/mL | nih.gov |
| Quinoline-2-one Derivative | Compound 6c | VRE | 0.75 µg/mL | nih.gov |
| Fluoroquinolone Analog | FQH-2 | Staphylococcus aureus | Active in in vitro model | mdpi.com |
| 7-Methoxyquinoline Derivative | Sulfamethazine derivative 3l | Escherichia coli | 21 mm inhibition zone | nih.gov |
Antifungal Properties
The isoquinoline scaffold is a key feature in many natural and synthetic compounds with significant antifungal properties. mdpi.com Preclinical in vitro studies have demonstrated the efficacy of various isoquinoline derivatives against a range of pathogenic fungi, including those affecting plants and humans.
For instance, novel 3-aryl-isoquinoline derivatives, designed based on natural alkaloids like sanguinarine and berberine, have shown excellent antifungal activity. In one study, most of the synthesized compounds exhibited strong activity against six phytopathogenic fungi at a concentration of 50 mg/L. researchgate.net Specifically, compound 9f from this series showed potent inhibition against Alternaria solani (80.4%), Alternaria alternata (88.2%), and Physalospora piricola (93.8%). researchgate.net The half-maximal effective concentration (EC50) of 9f against P. piricola was 3.651 mg/L, which was slightly better than the commercial fungicide chlorothalonil (B1668833) (3.869 mg/L). researchgate.net Similarly, another study focusing on 1-arylisoquinoline derivatives found that compounds A13 and A25 had EC50 values of 2.375 and 2.251 mg/L against A. alternata, comparable to the fungicide boscalid (B143098) (1.195 mg/L). researchgate.net
Another study involved synthesizing fifteen new isoquinoline derivatives by incorporating a diphenyl ether fragment. The results indicated that at 50 mg/L, compounds Ic , Ie , and Il had inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was superior to sanguinarine and comparable to chlorothalonil. jlu.edu.cn
Furthermore, pyrazino[2,1-a]isoquinolin derivatives have been explored as a new structural class of antifungal agents. nih.gov All tested compounds in this series showed some level of antifungal activity, with compound 11b being the most potent, exhibiting stronger activity than the control drug fluconazole (B54011) against four of the five tested fungal strains. nih.gov Natural isoquinoline alkaloids have also demonstrated notable effects; for example, chelidonine (B1668607) showed antifungal efficacy against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 62.5 mg/L. mdpi.com
Antiviral Activity (In Vitro Studies)
The isoquinoline core is present in numerous alkaloids that have been investigated for their antiviral potential against a wide array of human viruses, including influenza, coronaviruses, and Human Immunodeficiency Virus (HIV). nih.govuel.ac.uk These compounds can interfere with multiple stages of the viral life cycle. mdpi.com
Inhibition of Viral Replication or Entry
In vitro studies have shown that isoquinoline derivatives can effectively inhibit viral replication and entry into host cells. For example, several nitrile-containing isoquinoline-related natural product derivatives were identified as potent inhibitors of coronavirus entry. nih.gov Compounds 9 , 14 , and 15 from this study inhibited SARS-CoV-2 pseudovirus and live virus entry into host cells with low micromolar IC50 values. nih.gov Molecular docking suggested these compounds bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its interaction with the human ACE2 receptor, a critical step for viral entry. nih.govmdpi.com Other isoquinoline alkaloids like emetine, cephaeline, and papaverine (B1678415) have also been highlighted for their potential to inhibit SARS-CoV-2. nih.gov Specifically, synthetic compounds 50 and 96 were found to block delta SARS-CoV-2 entry into VeroE6 cells with EC50 values of 26.5 µM and 17.0 µM, respectively. acs.org
The antiviral activity of isoquinolines extends to influenza viruses. An isoquinolone derivative, compound 1 , was identified as a potent inhibitor of both influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 µM. nih.gov Its mechanism was found to target viral polymerase activity, a key component in viral RNA replication. nih.gov However, this compound also showed significant cytotoxicity. Subsequent chemical modifications led to the discovery of compound 21 , which had higher EC50 values (9.9 to 18.5 µM) but greatly reduced cytotoxicity, presenting a promising scaffold for developing new influenza polymerase inhibitors. nih.gov The natural alkaloid (-)-thalimonine has also been shown to inhibit influenza virus reproduction in a dose-dependent manner by reducing the expression of viral proteins. researchgate.net
Furthermore, isoquinoline derivatives have demonstrated activity against HIV. The natural alkaloid papaverine showed an effective ED50 value of 5.8 µM against HIV in MT4 human T-cells. mdpi.com A synthetic, non-halogenated isoquinoline compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate (6d) , also showed potent inhibitory activity against HIV. mdpi.com
Enzyme Modulation and Receptor Binding Studies
The biological effects of isoquinoline derivatives are often mediated through their interaction with specific enzymes and cellular receptors.
Inhibition of Key Enzymes (e.g., Cholinesterases, Tyrosine Kinases, Hydrolases)
Isoquinoline alkaloids have been identified as inhibitors of several key enzyme families.
Cholinesterases: Many isoquinoline alkaloids show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. mdpi.com Berberine, a well-known isoquinoline alkaloid, exhibited strong dual inhibition of both AChE (IC50: 0.72 µg/mL) and BChE. nih.gov Palmatine and (-)-corydalmine also showed significant AChE inhibition. nih.gov Studies on monomeric 1-benzylisoquinolines suggest that this simpler structure, compared to the more complex bisbenzylisoquinoline alkaloids, is sufficient for AChE inhibition. nih.govebi.ac.uk
Hydrolases: Certain quaternary isoquinoline alkaloids have been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing signaling lipids. The alkaloids palmatine, berberine, and jatrorrhizine (B191652) were found to be non-competitive inhibitors of sEH with IC50 values of 29.6 µM, 33.4 µM, and 27.3 µM, respectively. nih.govresearchgate.net Additionally, a broad screening of indolo[1,2-b]isoquinoline derivatives identified them as potent inhibitors of α-glucosidase, a type of hydrolase involved in carbohydrate digestion. nih.govmdpi.com Compound 11 from this series was a particularly strong inhibitor, with an IC50 value of 3.44 µM, making it approximately 186 times more potent than the control, acarbose. mdpi.com
Tyrosine Kinases: The isoquinoline scaffold is found in inhibitors of tyrosine kinases, which are crucial in cellular signaling and are often targets in cancer therapy. While specific data for 2-(7-Isoquinolinyl)ethanol is not available, the broader class of isoquinoline derivatives has been established in this context.
Ligand-Receptor Interactions (e.g., Orexin (B13118510) Receptors, β-Adrenergic Receptors)
Isoquinoline derivatives have been developed as ligands for various G-protein coupled receptors.
Orexin Receptors: The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is a key component in the development of antagonists for orexin receptors (OX1 and OX2), which are involved in regulating sleep and reward processes. google.comnih.gov Structure-activity relationship studies on substituted tetrahydroisoquinolines revealed that modifications at the 7-position, where the ethanol (B145695) group is located in the title compound, are critical for activity and selectivity. These studies indicated a preference for electron-deficient groups at this position to achieve potent OX1 antagonism. acs.org
β-Adrenergic Receptors: Catecholic isoquinolines isolated from the medicinal plant Portulaca oleracea have demonstrated agonist activity at the β2-adrenergic receptor (β2-AR). nih.gov In a calcium assay using a cell line expressing β2-AR, compounds 2 and 10 showed EC50 values of 5.1 µM and 87.9 nM, respectively. nih.gov Conversely, the isoquinoline derivative H-89, known as a protein kinase A inhibitor, was also found to act as a β-adrenergic receptor antagonist. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of isoquinoline derivatives influences their biological activity and for optimizing lead compounds. benthamscience.com
For antiviral activity , SAR studies on isoquinolone derivatives targeting the influenza virus revealed that modifications on all three rings of the phenylisoquinolone core could modulate both efficacy and cytotoxicity. nih.gov Deleting a methoxy group at the R7 position was found to significantly reduce cytotoxicity while maintaining antiviral activity. nih.gov For anti-coronavirus activity, the presence of a quaternary nitrogen atom and methyl groups in the isoquinoline structure appears to be important for bioactivity. mdpi.com
In the context of antifungal properties , SAR analysis of 3-aryl-isoquinoline derivatives indicated that the molecular electrostatic potential, influenced by substituent groups, plays a role in the interaction with target enzymes like succinate (B1194679) dehydrogenase. researchgate.net
Regarding enzyme inhibition , SAR studies of cholinesterase inhibitors have shown that even simple monomeric 1-benzylisoquinolines can be effective, suggesting the core isoquinoline structure is key. nih.govebi.ac.uk For α-glucosidase inhibitors, the position and type of substituent on the indolo[1,2-b]isoquinoline skeleton significantly impact inhibitory potency. mdpi.com
For receptor binding , SAR studies of tetrahydroisoquinoline-based orexin antagonists have precisely mapped the requirements for potency and selectivity. It was found that the 6- and 7-positions of the tetrahydroisoquinoline ring are crucial, with a preference for electron-withdrawing substituents at the 7-position for achieving OX1 selectivity. acs.orgnuph.edu.ua For melatonin (B1676174) receptor ligands, the introduction of a nitrogen atom into the naphthalene (B1677914) ring of a parent compound to create an isoquinoline scaffold led to a decrease in binding affinity but an improvement in pharmacokinetic properties. nih.govresearchgate.net This highlights the trade-offs often encountered in drug design, where structural changes can affect multiple properties simultaneously.
Investigation into Prodrug Strategies for Isoquinoline-Based Compounds
A significant challenge in the development of therapeutic agents is overcoming unfavorable physicochemical and pharmacokinetic properties, such as poor solubility, limited permeability across biological membranes, and rapid metabolism. nih.gov Prodrug strategies offer a valuable approach to address these issues by masking the active drug molecule with a promoiety, which is later cleaved in vivo to release the parent drug. nih.govijpsjournal.com For isoquinoline-based compounds, including those with a hydroxyl group like this compound, several prodrug approaches have been explored to enhance their therapeutic potential.
One common strategy involves the esterification of hydroxyl groups to improve lipophilicity and, consequently, cell membrane permeability. ijpsjournal.com This approach is particularly relevant for this compound, where the ethanol side chain offers a prime site for such modification. By converting the hydroxyl group into an ester, the molecule's ability to cross biological barriers, such as the blood-brain barrier, could be enhanced, which is crucial for targeting central nervous system disorders. nih.gov
Another prodrug approach is the use of carbamates. Carbamate (B1207046) linkers can be engineered to modulate solubility and offer a more stable linkage compared to esters, providing a sustained release of the active drug. acs.org This can be advantageous in achieving prolonged therapeutic effects and reducing dosing frequency. For instance, a bis-dimethyl carbamate prodrug of the β2-agonist terbutaline (B1683087) was developed to protect the phenolic moiety from rapid metabolism and allow for once-daily administration. acs.org A similar strategy could be envisioned for this compound to improve its metabolic stability and pharmacokinetic profile.
Furthermore, targeted prodrug strategies, such as antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), represent more advanced approaches. nih.gov These methods involve the delivery of an enzyme to a specific site, such as a tumor, which then activates a systemically administered prodrug, thereby localizing the therapeutic effect and minimizing systemic toxicity. nih.gov While these have not been specifically reported for this compound, they represent a promising future direction for isoquinoline-based anticancer therapies.
The table below summarizes potential prodrug strategies that could be applicable to hydroxyl-containing isoquinoline compounds like this compound, based on general principles of prodrug design.
| Prodrug Strategy | Rationale | Potential Application to this compound |
| Esterification | Increase lipophilicity and membrane permeability. ijpsjournal.com | Masking the hydroxyl group of the ethanol side chain to potentially enhance oral bioavailability and CNS penetration. nih.gov |
| Carbamate Formation | Improve metabolic stability and provide sustained release. acs.org | Creating a more stable linkage to prolong the duration of action and reduce first-pass metabolism. acs.org |
| Glycosylation | Enhance recognition by specific transporters, such as GLUT1, to facilitate transport across the blood-brain barrier. nih.gov | Attaching a glucose moiety to the hydroxyl group to potentially improve delivery to the central nervous system. |
| Phosphate (B84403) Esters | Increase aqueous solubility for parenteral formulations. nih.gov | Converting the hydroxyl group to a phosphate ester to improve solubility in aqueous solutions. |
These strategies highlight the versatility of the prodrug approach in optimizing the therapeutic properties of isoquinoline-based compounds. Further preclinical studies are warranted to explore these strategies for this compound and its derivatives to unlock their full therapeutic potential.
Applications in Advanced Chemical Synthesis and Materials Science
Role as Ligands in Coordination Chemistry and Catalysis
The presence of both a nitrogen heteroatom and a hydroxyl group allows 2-(7-Isoquinolinyl)ethanol to act as an effective ligand, binding to metal centers to form stable coordination complexes. These complexes are at the forefront of research in catalysis, where the ligand's structure can be finely tuned to influence the catalytic activity and selectivity of the metal center.
The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the compound with a suitable metal salt in an appropriate solvent. The isoquinoline (B145761) nitrogen can act as a neutral donor, while the hydroxyl group can be deprotonated to form an anionic alkoxide donor. This dual functionality allows the compound to act as a bidentate N,O-chelate ligand, forming a stable ring structure with the metal ion.
The general approach for synthesizing these metal complexes involves dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) and this compound in a solvent like ethanol (B145695). sysrevpharm.orgcore.ac.uk The mixture is then typically heated under reflux to facilitate the complexation reaction. sysrevpharm.org The resulting metal complex often precipitates from the solution upon cooling or after the addition of a less-polar solvent. The stoichiometry of the final complex (the ratio of metal to ligand) can often be controlled by adjusting the ratio of the starting materials. core.ac.uk For instance, ligands with unsubstituted isoquinolinyl rings have been shown to form 1:2 metal-to-ligand complexes. researchgate.netnih.gov
The design of these complexes can be tailored for specific applications. For example, introducing bulky substituents on the isoquinoline ring can create a specific steric environment around the metal center, which is crucial for controlling selectivity in catalytic reactions. researchgate.netnih.gov The choice of metal is also critical; metals like ruthenium, palladium, iridium, and zinc are frequently explored for their diverse catalytic activities. researchgate.netnih.govrsc.org
Table 1: Examples of Metal Complex Synthesis Parameters
| Metal Salt | Ligand | Solvent | Reaction Condition | Typical Stoichiometry (Metal:Ligand) |
|---|---|---|---|---|
| CoCl₂·6H₂O | Schiff Base Ligand | Ethanol | Reflux for 3 hours | 1:2 |
| NiCl₂·6H₂O | Schiff Base Ligand | Ethanol | Reflux for 3 hours | 1:2 |
| CuCl₂·2H₂O | Schiff Base Ligand | Ethanol | Reflux for 3 hours | 1:2 |
| Pd(acac)₂ | Isoquinolinyl-Naphtholate | Dichloromethane | Room Temperature | 1:1 |
This table is illustrative, based on general synthesis methods for related isoquinoline and alcohol-based ligands. sysrevpharm.orgcore.ac.ukresearchgate.netnih.gov
Metal complexes derived from isoquinoline-based ligands have demonstrated significant potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, offering high activity and selectivity. upertis.ac.id Ruthenium complexes, for example, are widely studied for alcohol condensation reactions, such as the Guerbet reaction, which upgrades simple alcohols like ethanol into higher-value alcohols. rsc.orgunibo.it The ligand structure plays a key role in the efficiency of these catalysts. unibo.it
A notable application is in polymerization reactions. For instance, zinc and magnesium complexes bearing bulky isoquinolinyl-alkoxide ligands have been successfully employed as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone (CL) and rac-lactide (LA). researchgate.netnih.gov These polymerizations are crucial for producing biodegradable plastics. The catalyst's structure, dictated by the ligand, influences the rate of polymerization and the properties of the resulting polymer. researchgate.net
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. upertis.ac.idthe-innovation.org Isoquinoline-functionalized ligands can be anchored onto solid supports, such as polymers or silica, to create heterogeneous catalysts. mdpi.com These supported catalysts can combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous systems. mdpi.com For example, supported metal catalysts are used in various industrial processes, including hydrogenation and oxidation reactions. nih.gov
Table 2: Catalytic Applications of Isoquinoline-Based Metal Complexes
| Catalyst Type | Reaction | Application Area | Key Findings | Reference |
|---|---|---|---|---|
| Homogeneous Zn/Mg Complexes | Ring-Opening Polymerization of Lactide and ε-Caprolactone | Biodegradable Polymers | The ligand's steric bulk is crucial for catalytic activity. | researchgate.netnih.govresearchgate.net |
| Homogeneous Ru Complexes | Guerbet Reaction (Ethanol to Butanol) | Biofuel Production | Ligand design improves catalyst efficiency and product yield. | rsc.orgunibo.it |
Utilization as Versatile Building Blocks for Complex Molecular Architectures
Beyond its role as a ligand, this compound is a valuable building block for the synthesis of more complex organic molecules. researchgate.net The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure, often bringing with it specific functionalities or structural motifs. google.com
The two primary reactive sites of this compound—the hydroxyl group and the isoquinoline ring—allow for a wide range of chemical transformations.
The Hydroxyl Group: The -OH group can undergo standard alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution. This flexibility enables the linking of the isoquinoline moiety to other molecular fragments through an ether or ester bond, or a carbon chain of varying length. For example, related phenolic alcohols are used as building blocks in the synthesis of specialized resins. sigmaaldrich.com
The Isoquinoline Ring: The isoquinoline ring system can participate in various reactions. The nitrogen atom can be quaternized to form isoquinolinium salts, which are important intermediates for constructing diverse heterocyclic systems. researchgate.net The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing ring structure. Furthermore, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to attach new substituents to the carbon framework of the isoquinoline ring, enabling the construction of highly complex and functionalized molecules. rsc.org
This dual reactivity makes this compound a powerful tool for medicinal chemists and synthetic organic chemists to rapidly assemble complex molecular scaffolds, particularly for the development of new pharmaceutical agents or functional organic materials. researchgate.netrsc.org
Exploration in the Development of Novel Functional Materials
The incorporation of the isoquinoline unit into larger molecular or polymeric structures has led to the development of novel functional materials with unique optical, electronic, and responsive properties. amerigoscientific.com
Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials and optical materials. amerigoscientific.com The planar, aromatic structure of the isoquinoline ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. This makes them candidates for use in electronic devices.
In the field of luminescent materials, isoquinoline derivatives are known fluorophores. researchgate.net Recent research has focused on developing isoquinoline-based molecules that exhibit aggregation-induced emission (AIE). Unlike traditional dyes that suffer from fluorescence quenching in the solid state, AIE-active materials become highly emissive when aggregated. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net Furthermore, some of these materials display mechanofluorochromism, where their fluorescence color changes in response to mechanical stimuli like grinding or pressure, opening up possibilities for stress-sensing coatings and security inks. researchgate.net
The ability of the isoquinoline nitrogen to coordinate with metal ions is also exploited in the construction of metal-organic frameworks (MOFs). amerigoscientific.com By using functionalized isoquinoline derivatives as the organic linkers, researchers can design MOFs with tailored pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. amerigoscientific.com The hydroxyl group of this compound could also serve as a functional site within the pores of a MOF, available for post-synthetic modification or for interacting with guest molecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethanol |
| Ruthenium |
| Palladium |
| Iridium |
| Zinc |
| Magnesium |
| ε-caprolactone |
| rac-lactide |
| Butanol |
| Ethyl Acetate |
| 2-(4-Hydroxyphenyl)ethanol |
| Aldehyde |
| Carboxylic Acid |
| Tosylate |
| Halide |
| Suzuki Reaction |
Conclusion and Future Research Directions
Synthesis of Key Findings for 2-(7-Isoquinolinyl)ethanol Research
Research specifically focused on this compound (CAS 1076198-33-8) is not extensively documented in publicly available literature. However, a synthesis of findings can be constructed by analyzing its constituent parts. The isoquinoline (B145761) moiety is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of biological activities. mdpi.comrsc.org These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. rsc.orgmdpi.comwisdomlib.org The ethanol (B145695) group attached at the 7-position provides a reactive hydroxyl (-OH) functional group, which is a key site for derivatization and can influence the molecule's solubility and ability to form hydrogen bonds with biological targets. ontosight.aisolubilityofthings.com The position of substitution (C7) on the benzene (B151609) ring portion of the isoquinoline nucleus is less common than substitutions at the C1 position, suggesting that its derivatives could exhibit unique pharmacological profiles compared to more studied isomers. The key finding, therefore, is not a summary of completed research, but the recognition of the compound as a largely untapped resource with high potential stemming from its hybrid structure.
Identification of Unexplored Synthetic Routes and Derivatization Opportunities
The synthesis and derivatization of this compound represent fertile ground for chemical research. While a definitive synthetic route for this specific isomer is not prominently published, established methods for isoquinoline synthesis could be adapted.
Unexplored Synthetic Routes: Classic methods such as the Pomeranz–Fritsch and Pictet–Spengler reactions are foundational for creating the isoquinoline core and could be explored using appropriately substituted starting materials to favor 7-position functionalization. mdpi.commdpi.com Modern transition-metal-catalyzed cyclization reactions, which offer high efficiency and functional group tolerance, present a more contemporary and potentially more direct route to the target molecule or its precursors. researchgate.net Investigating these advanced synthetic strategies could lead to more efficient and scalable production.
Derivatization Opportunities: The true potential of this compound lies in its capacity for derivatization, which can be used to modify its properties for specific applications. greyhoundchrom.com The two primary sites for modification are the hydroxyl group of the ethanol side chain and the nitrogen atom of the isoquinoline ring.
Hydroxyl Group Modification: The primary alcohol group is amenable to a wide range of reactions. Esterification or etherification can be used to introduce various functionalities, potentially altering lipophilicity and modulating biological activity.
Nitrogen Atom Modification: The isoquinoline nitrogen can be quaternized to form isoquinolinium salts, a modification known to impact antimicrobial and anticancer activity.
Ring Functionalization: Further electrophilic substitution on the isoquinoline ring, guided by the existing substituents, could yield novel multi-substituted analogs.
The following table illustrates potential derivatization pathways that warrant investigation.
| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group | Potential Application Focus |
| Ethanol -OH | Esterification | Acyl Chlorides, Carboxylic Acids | Ester | Prodrug development, modified solubility |
| Ethanol -OH | Etherification | Alkyl Halides | Ether | Modulating hydrogen bonding capacity |
| Ethanol -OH | Oxidation | Oxidizing Agents (e.g., PCC, DMP) | Aldehyde, Carboxylic Acid | Further synthetic elaboration |
| Isoquinoline N | Quaternization | Alkyl Halides | Quaternary Ammonium Salt | Antimicrobial agents, fluorescent probes |
| Isoquinoline Ring | Electrophilic Substitution | Nitrating/Halogenating Agents | Nitro/Halo-substituted ring | Tuning electronic properties, new pharmacophores |
This systematic exploration of derivatives is essential to unlock the full potential of the parent compound.
Promising Avenues for Further Biological and Chemical Applications
Drawing parallels with other isoquinoline derivatives, this compound and its future derivatives are promising candidates for a range of applications.
Biological Applications: The isoquinoline scaffold is a cornerstone of pharmacologically active compounds. wisdomlib.orgresearchgate.net Derivatives of this compound should be screened for a variety of biological activities. The ethanol side chain can serve as a linker to attach the isoquinoline core to other pharmacophores or targeting moieties, creating hybrid molecules with potentially enhanced or novel activities. ontosight.ai
| Potential Biological Application | Rationale based on Isoquinoline Class | Relevant Research Area |
| Anticancer | Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxicity against various cancer cell lines. researchgate.netnih.govnih.gov | Oncology, Drug Discovery |
| Antiviral | The isoquinoline nucleus is present in compounds studied for activity against a range of viruses, including HIV and SARS-CoV-2. nih.gov | Virology, Infectious Diseases |
| Neuropharmacology | Tetrahydroisoquinolines are investigated for roles in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.commdpi.com | Neuroscience |
| Antimicrobial | Isoquinolinium salts and other derivatives have shown broad-spectrum antibacterial and antifungal activity. wisdomlib.orgmdpi.com | Microbiology |
| Anti-inflammatory | Certain isoquinoline compounds have demonstrated significant anti-inflammatory effects. wisdomlib.org | Immunology |
Chemical Applications: Beyond medicine, the unique structure of this compound makes it a candidate for applications in materials science and catalysis. numberanalytics.com The nitrogen atom of the isoquinoline ring and the oxygen of the hydroxyl group can act as a bidentate ligand, capable of coordinating with metal ions. This suggests potential use in the development of novel catalysts for organic synthesis. Furthermore, the bifunctional nature of the molecule allows it to be incorporated as a monomer into polymers, potentially creating materials with unique optical, electronic, or thermal properties. ontosight.ai
Interdisciplinary Research Outlook and Potential Collaborations
The comprehensive exploration of this compound necessitates a collaborative, interdisciplinary approach.
Synthetic Chemistry & Medicinal Chemistry: Organic chemists can focus on developing efficient, scalable synthetic routes and creating diverse libraries of derivatives. researchgate.net Medicinal chemists can then guide the design of these derivatives based on structure-activity relationship (SAR) studies to optimize for potency and selectivity against specific biological targets. nih.gov
Pharmacology & Structural Biology: Pharmacologists are needed to conduct in-vitro and in-vivo screening of new compounds to identify and characterize their biological activities. mdpi.comontosight.ai Collaborations with structural biologists can elucidate the binding modes of active compounds with their target proteins or enzymes, providing critical insights for further optimization.
Materials Science & Chemical Engineering: Materials scientists can investigate the incorporation of this compound and its derivatives into novel polymers and functional materials. numberanalytics.com Chemical engineers would be essential for developing processes to produce these materials on a larger scale.
Computational Chemistry & Biology: In-silico studies, including molecular docking and predictive modeling, can help prioritize synthetic targets and predict the biological activity or material properties of proposed derivatives, streamlining the research and development process. nih.gov
The future of isoquinoline research is moving towards sustainable synthesis and the development of compounds for targeted therapies and advanced materials. numberanalytics.com this compound represents a valuable, under-explored starting point for innovation across these exciting and impactful fields.
Q & A
Q. What synthetic methodologies are recommended for 2-(7-Isoquinolinyl)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthetic routes for isoquinoline derivatives often involve multi-step reactions, including cyclization or functional group transformations. For example, AI-powered retrosynthesis tools (e.g., leveraging databases like Reaxys or Pistachio) can predict feasible pathways by analyzing analogous compounds such as 1-(3,4-dihydroisoquinolin-2-yl)-2-oxidanyl-ethanone . Optimization may involve solvent selection (e.g., ethanol for ultrasonic-assisted extraction ), temperature control, and catalyst screening. Reaction conditions can be refined using Response Surface Methodology (RSM) to maximize yield and purity.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR spectroscopy (for hydroxyl and amine groups ), GC-MS for volatile intermediates , and NMR for structural elucidation.
- Crystallography : Single-crystal X-ray diffraction, as demonstrated for structurally similar compounds like (2-chloro-8-methylquinolin-3-yl)methanol , provides precise bond lengths and angles.
- Thermodynamic Properties : Vaporization enthalpies can be calculated using the "centerpiece" approach, validated against experimental data for ethanol derivatives .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported thermodynamic or kinetic data for this compound?
- Methodological Answer : Discrepancies in properties like vaporization enthalpy or solubility may arise from experimental variability. Researchers should:
- Cross-validate data using PubChem’s computed properties (e.g., InChI keys and molecular descriptors ).
- Apply quantum mechanical calculations (DFT or ab initio methods) to predict thermodynamic parameters and compare them with experimental results .
- Use systematic error analysis, as seen in biomass-derived compound studies, to identify outliers .
Q. What strategies are effective for studying the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., deuterated ethanol derivatives ) can track reaction pathways.
- Kinetic Studies : Monitor intermediate formation via time-resolved spectroscopy or HPLC. For example, studies on 2-chloroquinolines used crystallography to confirm reaction intermediates .
- Computational Modeling : Molecular dynamics simulations predict solvent effects, while docking studies explore interactions with biological targets (e.g., enzyme inhibition ).
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use structure-activity relationship (SAR) models based on analogs like 8-aminoisoquinolin-7-ol to prioritize targets (e.g., kinases or receptors).
- Solubility Optimization : Ethanol-water mixtures or PEG-based formulations enhance bioavailability .
- Toxicity Screening : Compare metabolic pathways with ethanol’s hepatic effects , using hepatocyte models or in vivo studies.
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing conflicting bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends.
- Multivariate Analysis : Principal Component Analysis (PCA) can disentangle variables like solvent polarity or pH effects .
- Error Propagation Models : Quantify uncertainty in thermodynamic measurements using frameworks from biomass compound research .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
